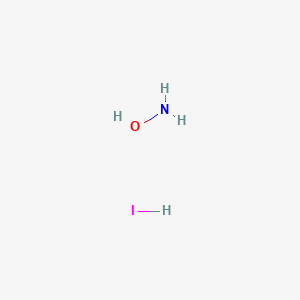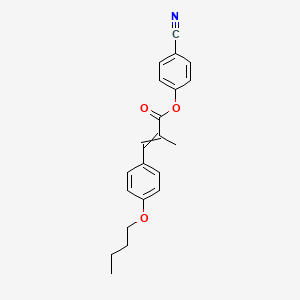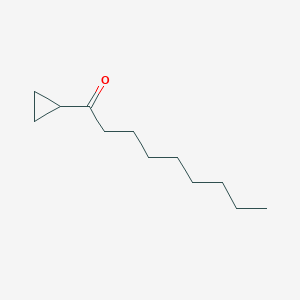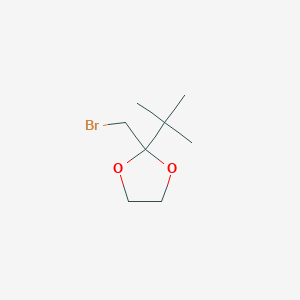
Hydroxyl amine iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyl amine iodide is an organic compound that consists of a hydroxylamine group bonded to an iodine atom It is a derivative of hydroxylamine and is known for its reactivity and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxyl amine iodide can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with iodine in an aqueous solution. The reaction typically proceeds as follows:
NH2OH+I2→NH2OH⋅HI
This reaction is usually carried out under controlled conditions to ensure the complete conversion of hydroxylamine to this compound. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced purification processes such as crystallization and distillation. Additionally, industrial production may involve the use of catalysts to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxyl amine iodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some of the key reactions include:
Oxidation: this compound can be oxidized to form nitroso compounds or nitro compounds, depending on the reaction conditions.
Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions of this compound often involve common reagents such as acids, bases, and oxidizing or reducing agents. For example, in oxidation reactions, reagents like hydrogen peroxide or potassium permanganate may be used. In reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield nitroso or nitro compounds, while reduction reactions may produce various amines.
Applications De Recherche Scientifique
Hydroxyl amine iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitrogen-containing compounds.
Biology: this compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions and to modify proteins.
Industry: this compound is used in various industrial processes, including the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of hydroxyl amine iodide involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. In nucleophilic reactions, the hydroxylamine group can attack electrophilic centers, leading to the formation of new chemical bonds. In electrophilic reactions, the iodine atom can be replaced by other nucleophiles, resulting in substitution reactions.
Comparaison Avec Des Composés Similaires
Hydroxyl amine iodide can be compared with other similar compounds, such as hydroxylamine hydrochloride and hydroxylamine sulfate
List of Similar Compounds
- Hydroxylamine hydrochloride
- Hydroxylamine sulfate
- Hydroxylamine nitrate
These compounds are often used in similar applications but may differ in their reactivity and specific uses.
Propriétés
Numéro CAS |
59917-23-6 |
|---|---|
Formule moléculaire |
H4INO |
Poids moléculaire |
160.943 g/mol |
Nom IUPAC |
hydroxylamine;hydroiodide |
InChI |
InChI=1S/HI.H3NO/c;1-2/h1H;2H,1H2 |
Clé InChI |
VYXJGNUQZPDIFM-UHFFFAOYSA-N |
SMILES canonique |
NO.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)

![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)






